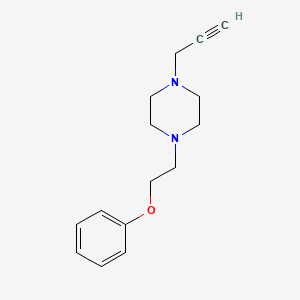
1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mecanismo De Acción
The precise mechanism of action of 1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine is not fully understood. However, it is believed to act as a modulator of neurotransmitter receptor activity, potentially through allosteric interactions with the receptor binding site.
Biochemical and physiological effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. These include changes in neurotransmitter release, modulation of ion channel activity, and alterations in cellular signaling pathways. These effects make it a promising tool for investigating the underlying mechanisms of various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine in lab experiments is its ability to modulate the activity of multiple neurotransmitter receptors. This makes it a versatile tool for investigating a range of biological processes. However, one limitation of this compound is that its precise mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine. One area of interest is its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to optimize its use as a tool for investigating various biological processes.
Métodos De Síntesis
The synthesis of 1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine is typically achieved through a multi-step process that involves the reaction of phenoxyethanol with propargyl bromide, followed by the addition of piperazine in the presence of a base catalyst. This method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine has been extensively studied for its potential applications in biomedical research. One of the primary uses of this compound is as a tool for investigating the mechanisms of action of various drugs and neurotransmitters. It has been shown to modulate the activity of several neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors.
Propiedades
IUPAC Name |
1-(2-phenoxyethyl)-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-8-16-9-11-17(12-10-16)13-14-18-15-6-4-3-5-7-15/h1,3-7H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVJDYJTNVMKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
carbonyl]amino}ethyl)amino}acetic acid](/img/structure/B2602010.png)



![2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2602019.png)
![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602020.png)
![(1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2602021.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2602022.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2602026.png)
![3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2602027.png)
![2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B2602029.png)
![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2602032.png)

